N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide, commonly known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the family of kinase inhibitors and has shown promising results in preclinical studies.
Mécanisme D'action
CPI-455 works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. Specifically, it binds to the ATP-binding site of these kinases and prevents them from phosphorylating their downstream targets. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects. It inhibits the activity of FLT3, JAK2, and BTK kinases, which are involved in cancer cell proliferation and survival. In addition, CPI-455 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPI-455 is its potent anti-tumor activity against a variety of cancer cell lines. In addition, it has been shown to be effective in vivo in mouse xenograft models of AML. However, one of the limitations of CPI-455 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of CPI-455. One potential direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies are needed to elucidate its mechanism of action and identify potential biomarkers that could be used to predict patient response.
Méthodes De Synthèse
The synthesis of CPI-455 involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-chloro-4-nitroaniline, which is reacted with 2-furoyl chloride in the presence of a base to form 3-chloro-4-[4-(2-furoyl)anilino]nitrobenzene. The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid. The resulting amine is then reacted with 4-cyano-2-fluorobenzoyl chloride in the presence of a base to form CPI-455.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including FLT3, JAK2, and BTK. Preclinical studies have demonstrated that CPI-455 has potent anti-tumor activity against a variety of cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer. In addition, CPI-455 has been shown to be effective in vivo in mouse xenograft models of AML.
Propriétés
IUPAC Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-cyano-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O3/c24-18-13-16(27-22(30)17-5-3-15(14-26)12-19(17)25)4-6-20(18)28-7-9-29(10-8-28)23(31)21-2-1-11-32-21/h1-6,11-13H,7-10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKQUUVZLRTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.